Phenol, 4-bromo-2-[[[2-(3,4-dimethoxyphenyl)ethyl]imino]methyl]-
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Overview
Description
Phenol, 4-bromo-2-[[[2-(3,4-dimethoxyphenyl)ethyl]imino]methyl]- is a complex organic compound that belongs to the class of brominated phenols. This compound is characterized by the presence of a bromine atom at the 4-position of the phenol ring and a 2-(3,4-dimethoxyphenyl)ethyl imino group at the 2-position. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-bromo-2-[[[2-(3,4-dimethoxyphenyl)ethyl]imino]methyl]- typically involves multi-step organic reactions. One common method includes the bromination of phenol to introduce the bromine atom at the 4-position. This is followed by the formation of the imino group through a condensation reaction with 2-(3,4-dimethoxyphenyl)ethylamine. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-bromo-2-[[[2-(3,4-dimethoxyphenyl)ethyl]imino]methyl]- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imino group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenols with various functional groups replacing the bromine atom.
Scientific Research Applications
Phenol, 4-bromo-2-[[[2-(3,4-dimethoxyphenyl)ethyl]imino]methyl]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phenol, 4-bromo-2-[[[2-(3,4-dimethoxyphenyl)ethyl]imino]methyl]- involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and electrostatic interactions with biological molecules. The imino group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine atom can enhance the compound’s lipophilicity, facilitating its penetration through biological membranes .
Comparison with Similar Compounds
Similar Compounds
Phenol, 2-bromo-4-methyl-: Similar structure with a bromine atom at the 2-position and a methyl group at the 4-position.
Phenol, 4-bromo-2,6-dimethyl-: Contains two methyl groups at the 2 and 6 positions along with a bromine atom at the 4-position.
Uniqueness
Phenol, 4-bromo-2-[[[2-(3,4-dimethoxyphenyl)ethyl]imino]methyl]- is unique due to the presence of the 2-(3,4-dimethoxyphenyl)ethyl imino group, which imparts distinct chemical and biological properties
Properties
CAS No. |
58199-74-9 |
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Molecular Formula |
C17H18BrNO3 |
Molecular Weight |
364.2 g/mol |
IUPAC Name |
4-bromo-2-[2-(3,4-dimethoxyphenyl)ethyliminomethyl]phenol |
InChI |
InChI=1S/C17H18BrNO3/c1-21-16-6-3-12(9-17(16)22-2)7-8-19-11-13-10-14(18)4-5-15(13)20/h3-6,9-11,20H,7-8H2,1-2H3 |
InChI Key |
PACNTPALOWKTHG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN=CC2=C(C=CC(=C2)Br)O)OC |
Origin of Product |
United States |
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